molecular formula C10H6ClN3O3 B2708584 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile CAS No. 1092351-35-3

8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B2708584
CAS No.: 1092351-35-3
M. Wt: 251.63
InChI Key: AWEHVQIFQUDTBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities This compound is characterized by the presence of a chloro group at the 8th position, a hydroxy group at the 4th position, a nitro group at the 6th position, and a carbonitrile group at the 3rd position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 8-chloro-4-oxo-6-nitroquinoline-3-carbonitrile.

    Reduction: Formation of 8-chloro-4-hydroxy-6-aminoquinoline-3-carbonitrile.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Biology: Studied for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Investigated as a potential therapeutic agent for treating infections and certain types of cancer.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication and transcription in bacteria.

    Pathways Involved: It may also interfere with cellular respiration and energy production by targeting enzymes involved in the electron transport chain.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.

    8-Chloro-4-oxoquinoline derivatives: Exhibit similar biological activities but differ in their specific functional groups and reactivity.

Uniqueness

8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

1092351-35-3

Molecular Formula

C10H6ClN3O3

Molecular Weight

251.63

IUPAC Name

8-chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile

InChI

InChI=1S/C10H6ClN3O3/c11-8-2-6(14(16)17)1-7-9(8)13-4-5(3-12)10(7)15/h1-2,4,10,13,15H

InChI Key

AWEHVQIFQUDTBI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C(C(=CN2)C#N)O)Cl)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.